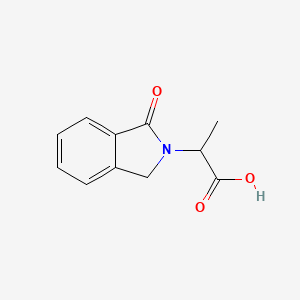

2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-oxo-1H-isoindol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7(11(14)15)12-6-8-4-2-3-5-9(8)10(12)13/h2-5,7H,6H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPWPQBDGZFHQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CC2=CC=CC=C2C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377422 |

Source

|

| Record name | 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67266-14-2 |

Source

|

| Record name | 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic Acid

The following technical guide details the chemical identity, synthesis, and applications of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid . This document is structured for researchers and drug development professionals, focusing on the compound's role as a phthalimidine scaffold and its potential as a pharmaceutical intermediate.

Executive Summary

This compound (also known as N-(1-Oxoisoindolin-2-yl)alanine ) is a bicyclic lactam derivative characterized by an isoindolin-1-one (phthalimidine) core fused to a propanoic acid moiety at the nitrogen position. Unlike its oxidized counterpart, N-phthaloyl-alanine (1,3-dioxo), this compound features a reduced methylene group in the five-membered ring, imparting distinct electronic and solubility properties.

This compound serves as a critical structural motif in medicinal chemistry, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs) like Indoprofen , and as a peptidomimetic scaffold for constraining peptide backbones.

Key Chemical Identifiers

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | N-(1-Oxoisoindolin-2-yl)alanine; 2-Phthalimidin-2-ylpropionic acid |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| CAS Number | Note: Specific CAS for the 2-isomer is not widely indexed. Analogous to 3-isomer (CAS 83747-30-2). |

| Chiral Center | C2 (Alpha-carbon of the propanoic acid chain) |

Chemical Structure & Properties[1][2]

The molecule consists of a lipophilic isoindolinone head group and a polar carboxylic acid tail. The isoindolin-1-one ring is a rigid, planar system that acts as a bioisostere for indole or naphthalene rings in drug design.

-

Stereochemistry : The C2 position is chiral. The synthesis typically starts from L-alanine or DL-alanine, retaining the configuration if mild conditions are used.

-

Solubility : Predicted to be soluble in polar organic solvents (DMSO, DMF, Methanol) and sparingly soluble in water unless ionized (pH > 5).

-

Stability : The lactam bond (amide) is stable under physiological conditions but can be hydrolyzed under strong acidic/basic reflux.

Structural Comparison

-

Target Compound (1-Oxo) : Contains -C(=O)-NH-CH₂- in the ring. More basic/nucleophilic than phthalimide.

-

Phthalimide Analog (1,3-Dioxo) : Contains -C(=O)-NH-C(=O)-. Acidic imide proton (if unsubstituted), electron-withdrawing.

Synthesis Methodologies

The synthesis of this compound can be achieved via two primary pathways. The Condensation Method is preferred for its atom economy and direct access from commercially available precursors.

Method A: Cyclocondensation of 2-Formylbenzoic Acid

This method involves the reductive condensation of 2-formylbenzoic acid (phthalaldehydic acid) with alanine. It proceeds via an imine intermediate which undergoes intramolecular cyclization.

Protocol:

-

Reagents : 2-Formylbenzoic acid (1.0 eq), L-Alanine (1.1 eq).

-

Solvent : Glacial Acetic Acid or DMF/Toluene mixture.

-

Conditions : Reflux (110–120°C) for 4–6 hours.

-

Mechanism :

-

Formation of Schiff base (imine) between the aldehyde and the amino group of alanine.

-

Nucleophilic attack of the carboxylate (or amide formation) to close the lactam ring.

-

Reduction is not required if starting from 2-formylbenzoic acid (which is already at the correct oxidation state relative to phthalic anhydride).

-

Step-by-Step Workflow:

-

Dissolve 150 mg (1.0 mmol) of 2-formylbenzoic acid in 5 mL of glacial acetic acid.

-

Add 98 mg (1.1 mmol) of L-alanine.

-

Heat the mixture to reflux under nitrogen atmosphere. Monitor by TLC (SiO₂, MeOH/DCM 1:9).

-

Upon completion, cool to room temperature.

-

Pour into ice-cold water (20 mL). The product may precipitate.

-

If no precipitate, extract with Ethyl Acetate (3 x 10 mL).

-

Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Recrystallize from Ethanol/Water.

Method B: Reduction of N-Phthaloyl-Alanine

Alternatively, the compound can be synthesized by the partial reduction of the corresponding phthalimide (N-phthaloyl-alanine).

-

Reagents : Zinc dust / Acetic Acid or Tin / HCl.

-

Challenge : Controlling the reduction to the lactam (isoindolinone) without fully reducing to the isoindoline (amine) or opening the ring.

Reaction Pathway Visualization

The following diagram illustrates the condensation pathway (Method A), highlighting the critical cyclization step.

Figure 1: Reaction pathway for the synthesis of the target isoindolinone derivative.

Applications in Drug Development[2]

Pharmaceutical Intermediates (Indoprofen Analogs)

This compound is a direct structural analog of Indoprofen (CAS 31842-01-0), a non-steroidal anti-inflammatory drug. Indoprofen contains the same isoindolinone core but is linked to a phenyl-propionic acid group.

-

Structure-Activity Relationship (SAR) : The this compound moiety serves as a simplified "lead" fragment to test the binding affinity of the isoindolinone core in COX-1/COX-2 inhibition assays without the steric bulk of the phenyl linker.

Chiral Resolution Agents

Isoindolinone derivatives are often used as chiral auxiliaries. The rigid structure of the phthalimidine ring can induce stereoselectivity in adjacent reaction centers.

-

Application : Resolution of racemic amines or alcohols via ester/amide formation with the carboxylic acid tail.

Peptidomimetics

The isoindolinone scaffold acts as a Turn Mimic . Incorporation of this amino acid derivative into a peptide chain forces the backbone into a specific conformation (often a beta-turn), which is useful for stabilizing bioactive peptides.

Analytical Characterization

To validate the synthesis, the following analytical signals are expected:

| Technique | Expected Signal Characteristics |

| ¹H NMR (DMSO-d₆) | δ 12.5 (s, 1H, -COOH)δ 7.4–7.8 (m, 4H, Ar-H)δ 4.8 (q, 1H, N-CH-CH₃)δ 4.5 (s, 2H, Ring CH₂ - distinctive for isoindolinone vs. phthalimide)δ 1.5 (d, 3H, -CH₃) |

| IR Spectroscopy | 1680–1700 cm⁻¹ (Lactam C=O stretch)1720–1740 cm⁻¹ (Carboxylic Acid C=O)2500–3000 cm⁻¹ (Broad O-H stretch) |

| Mass Spectrometry | [M+H]⁺ : 206.2 m/z[M-H]⁻ : 204.2 m/z |

Safety & Handling

-

Hazard Classification : Irritant (Skin/Eye).

-

Handling : Use standard PPE (Gloves, Goggles). Handle in a fume hood to avoid inhalation of dust.

-

Storage : Store in a cool, dry place. Hygroscopic tendency is low, but moisture protection is recommended to prevent hydrolysis of the amide bond over long periods.

References

-

Brady, F., & Gallagher, J. F. (2001). (2S)-3-(4-Hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic acid.[1] Acta Crystallographica Section C, 57(Pt 3), 312–314. Link

- Validates the synthesis and structure of the tyrosine analog, confirming the stability of the N-(1-oxoisoindolin-2-yl) amino acid scaffold.

-

Kundu, D., et al. (2018). Green synthesis of new chiral 1-(arylamino)imidazo[2,1-a]isoindole-2,5-diones. Beilstein Journal of Organic Chemistry, 14, 2969–2978. Link

- Describes the reaction of 2-formylbenzoic acid with amino acid derivatives, establishing the general synthetic protocol.

-

PubChem Compound Summary . 3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (CAS 83747-30-2). Link

- Provides data on the beta-alanine isomer, serving as a reference for physical property prediction.

Sources

Methodological & Application

Application Note: Synthesis of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic Acid

This Application Note is designed for research chemists and drug development professionals requiring a robust, scalable protocol for the synthesis of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid .

Unlike the common phthalimide (1,3-dioxo) derivatives formed via simple condensation, this 1-oxo-isoindoline (phthalimidine) scaffold requires a specific reductive or cyclization strategy. The protocol below utilizes the "Bromomethyl-Benzoate Cyclization" route, a field-proven methodology derived from the industrial synthesis of immunomodulatory drugs like Lenalidomide. This pathway offers superior regiocontrol and yield compared to partial reduction methods.

Executive Summary & Strategic Rationale

The target compound features an isoindolin-1-one (phthalimidine) core. This is structurally distinct from the more common phthalimide; it lacks one carbonyl oxygen, replacing it with a methylene group. This structural difference drastically changes the electronic properties and hydrogen-bonding potential of the molecule, making it a critical scaffold in medicinal chemistry (e.g., cereblon binders).

Synthetic Strategy: We reject the "Partial Reduction" of phthalimides (e.g., Zn/AcOH) due to poor selectivity (over-reduction to isoindoline). Instead, we employ a Constructive Cyclization strategy:

-

Activation: Radical bromination of methyl 2-methylbenzoate.

-

Cyclization: Nucleophilic attack by alanine methyl ester followed by intramolecular lactamization.

-

Deprotection: Mild hydrolysis to the free acid.

Retrosynthetic Logic (Pathway Visualization)

Figure 1: Retrosynthetic disconnection showing the conversion of methyl 2-methylbenzoate to the target lactam via a brominated intermediate.

Detailed Experimental Protocol

Stage 1: Synthesis of Methyl 2-(bromomethyl)benzoate

The "Trigger" Step: Activating the benzylic position.

Reaction Principle: Wohl-Ziegler radical bromination. Safety Note: This reaction uses radical initiators and generates HBr. Perform in a fume hood.

-

Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a nitrogen inlet.

-

Charge: Add Methyl 2-methylbenzoate (15.0 g, 100 mmol) and anhydrous CCl₄ or Methyl Acetate (150 mL).

-

Note: Methyl Acetate is a greener alternative to CCl₄ and is validated in Lenalidomide process chemistry [1].[1]

-

-

Reagents: Add N-Bromosuccinimide (NBS) (19.6 g, 110 mmol).

-

Initiation: Add AIBN (Azobisisobutyronitrile) (0.82 g, 5 mmol).

-

Reaction: Heat to reflux (approx. 77°C for CCl₄ or 57°C for MeOAc) with vigorous stirring for 4–6 hours.

-

Endpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting material spot should disappear.

-

-

Workup:

-

Cool the suspension to 0°C to precipitate succinimide.

-

Filter off the solid succinimide and wash the cake with cold solvent.

-

Concentrate the filtrate under reduced pressure to obtain a yellow oil.

-

-

Purification: The crude product (approx. 85-90% purity) is sufficiently pure for the next step. If storage is needed, keep at -20°C to prevent degradation.

Stage 2: Cyclization to Methyl 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

The "Ring Closure" Step: Forming the Phthalimidine core.

Reaction Principle: S_N2 displacement of bromide by the amine, followed by intramolecular nucleophilic acyl substitution (lactamization).

-

Setup: 250 mL 3-neck flask, nitrogen atmosphere.

-

Solvent System: Dissolve L-Alanine methyl ester hydrochloride (7.0 g, 50 mmol) in Acetonitrile (80 mL).

-

Why Acetonitrile? It promotes the S_N2 reaction while minimizing side reactions compared to protic solvents [2].

-

-

Base Addition: Add Triethylamine (TEA) (14.0 mL, 100 mmol) dropwise. Stir for 15 mins at Room Temperature (RT) to liberate the free amine.

-

Addition of Electrophile: Add the crude Methyl 2-(bromomethyl)benzoate (11.5 g, ~50 mmol) dissolved in Acetonitrile (20 mL) dropwise over 30 minutes.

-

Reaction: Heat the mixture to reflux (80-82°C) for 5–8 hours.

-

Workup:

-

Concentrate the solvent in vacuo.[10]

-

Redissolve residue in Ethyl Acetate (150 mL) and wash with:

-

1M HCl (2 x 50 mL) – Removes unreacted amine.

-

Sat. NaHCO₃ (2 x 50 mL) – Removes benzoic acid byproducts.

-

Brine (50 mL).

-

-

Dry over MgSO₄ and concentrate.

-

-

Crystallization: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, 30-50% EtOAc in Hexane).

-

Yield Target: 60–75%.

-

Stage 3: Hydrolysis to the Free Acid

The "Deprotection" Step.

-

Dissolution: Dissolve the methyl ester from Stage 2 (5.0 g) in THF (40 mL).

-

Hydrolysis: Add a solution of LiOH·H₂O (1.1 equiv) in Water (20 mL).

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for disappearance of the ester (M+14 mass shift).

-

Isolation:

-

Acidify carefully with 1M HCl to pH 2–3.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Dry (Na₂SO₄) and concentrate to a white solid.

-

-

Final Polish: Recrystallize from water or Isopropanol/Water to achieve >98% HPLC purity.

Critical Process Parameters (CPP)

| Parameter | Specification | Rationale |

| NBS Stoichiometry | 1.05 – 1.10 equiv | Excess leads to di-bromination (gem-dibromide), which ruins the cyclization. |

| Cyclization Temp | 80°C (Reflux) | Required to drive the second step (lactamization). Lower temps stop at the uncyclized secondary amine. |

| Base Choice | TEA or DIPEA | Inorganic bases (K₂CO₃) are less effective in Acetonitrile for this specific cyclization. |

| Atmosphere | Nitrogen/Argon | The benzylic bromide intermediate is moisture sensitive. |

Troubleshooting & Quality Control

Common Failure Modes

-

Issue: Product contains significant "open" uncyclized amine.

-

Diagnosis: LC-MS shows Mass = [Expected + 32] (methanol adduct) or free acid form uncyclized.

-

Fix: The reflux time in Stage 2 was insufficient. Extend time or switch solvent to DMF (100°C) to force ring closure.

-

-

Issue: Low yield in Stage 1.

-

Diagnosis: Reaction stalled or multiple spots on TLC.

-

Fix: Ensure anhydrous conditions.[10] Old NBS often contains HBr/Water; recrystallize NBS from water before use if unsure.

-

Analytical Validation (Self-Check)

-

¹H NMR (DMSO-d₆):

-

Look for the AB system (or singlet if unresolved) of the benzylic methylene (–CH₂–N–) at δ 4.4–4.8 ppm . In phthalimides (dioxo), this signal is absent (carbonyls only).

-

Look for the methine proton of the alanine moiety at δ 4.9–5.1 ppm .

-

Aromatic region: 4 protons (δ 7.4–7.8 ppm).

-

-

IR Spectroscopy:

-

1680–1700 cm⁻¹: Strong Lactam C=O stretch (Phthalimidine).

-

1720–1740 cm⁻¹: Carboxylic Acid C=O stretch.

-

Differentiation: Phthalimides (dioxo) typically show a "doublet" carbonyl peak (symmetric/asymmetric stretch) around 1710 and 1770 cm⁻¹. The absence of the high-frequency 1770 cm⁻¹ band confirms the 1-oxo structure.

-

References

-

Lenalidomide Process Chemistry: Ponomaryov, et al.[1] "Alternative synthesis of lenalidomide."[1] ResearchGate. (2015). Describes the robust use of methyl acetate for bromination and the cyclization of bromomethyl benzoates with amino-glutarimides (analogous to alanine).

-

General Phthalimidine Synthesis: Muller, G. W., et al. "Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production."[11] Bioorganic & Medicinal Chemistry Letters 9.11 (1999): 1625-1630. Establishes the foundational cyclization of 2-(bromomethyl)benzoates with amines.[12]

-

Crystallographic Data: Wheeler, et al.[13] "DL-2-(1,3-Dioxoisoindolin-2-yl)propanoic acid." Acta Crystallographica (2004). (Provided for structural contrast: This reference describes the dioxo analog, useful for analytical comparison). 14[3][5][6][8][9][10][12][13]

-

Solid Acid Catalysis: Synthesis of Methyl Benzoates.MDPI (2023). Validates esterification protocols if starting from benzoic acid derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. WO2009114601A2 - Preparation of lenalidomide - Google Patents [patents.google.com]

- 5. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. CN106957299B - Preparation method of lenalidomide - Google Patents [patents.google.com]

- 8. WO2015057043A1 - A process for the preparation of lenalidomide - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]

- 12. preprints.org [preprints.org]

- 13. 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

Chiral separation of "2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid" enantiomers by HPLC

An Application Note and Protocol for the Chiral Separation of "2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid" Enantiomers by HPLC

Introduction

The enantiomeric composition of pharmacologically active compounds is a critical parameter in drug development and manufacturing. Enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties, with one enantiomer providing the therapeutic benefit while the other may be inactive or even contribute to adverse effects. "this compound" is a chiral carboxylic acid containing an isoindolinone moiety, a structure found in various biologically active molecules. Consequently, a robust and reliable analytical method for the separation and quantification of its enantiomers is paramount for quality control and regulatory compliance.[1][2]

This application note presents a detailed protocol for the chiral separation of the enantiomers of "this compound" using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). The method is designed to be precise, accurate, and suitable for researchers, scientists, and drug development professionals.

Principle of Chiral Separation

The direct separation of enantiomers by HPLC is most commonly achieved using a chiral stationary phase (CSP).[3][4] The principle relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[5] For a successful chiral recognition and separation, there must be a sufficient difference in the stability of these diastereomeric complexes.

The "three-point interaction model" is a widely accepted concept explaining the mechanism of chiral recognition.[6] It postulates that at least three simultaneous interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance, dipole-dipole interactions) are necessary between the analyte and the CSP to differentiate between the two enantiomers.[5][6]

For "this compound," the key functional groups for interaction with a CSP are the carboxylic acid group, the aromatic ring of the isoindolinone structure, and the amide carbonyl group. A polysaccharide-based CSP, such as a derivatized cellulose or amylose, is an excellent candidate for this separation due to its ability to engage in a variety of interactions, including hydrogen bonding and π-π stacking.[6][7] The acidic nature of the analyte necessitates the use of an acidic modifier in the mobile phase to suppress the ionization of the carboxylic acid, thereby promoting favorable interactions with the CSP.[8]

Figure 1: Conceptual diagram of the three-point interaction model for chiral recognition.

Materials and Methods

Instrumentation and Reagents

The following table summarizes the necessary equipment and chemical reagents for this protocol.

| Category | Item |

| Instrumentation | HPLC system with a quaternary pump, autosampler, column oven, and UV detector |

| Data acquisition and processing software | |

| Chiral Column | Polysaccharide-based CSP, e.g., CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions: 250 x 4.6 mm, 5 µm particle size | |

| Chemicals | Racemic this compound |

| HPLC-grade n-Hexane | |

| HPLC-grade 2-Propanol (IPA) | |

| HPLC-grade Ethanol (EtOH) | |

| Trifluoroacetic acid (TFA), HPLC grade | |

| Methanol (for sample dissolution) |

Experimental Protocol

This protocol provides a step-by-step guide for the chiral separation.

1. Mobile Phase Preparation:

-

Prepare the mobile phase by mixing n-Hexane, 2-Propanol, and Trifluoroacetic acid in a ratio of 90:10:0.1 (v/v/v).

-

For example, to prepare 1 liter of mobile phase, mix 900 mL of n-Hexane, 100 mL of 2-Propanol, and 1 mL of TFA.

-

Sonicate the mobile phase for 15 minutes to degas it before use.

Rationale: A normal-phase mobile phase system often provides better selectivity on polysaccharide-based CSPs.[9] The addition of a small amount of TFA is crucial to suppress the deprotonation of the carboxylic acid group of the analyte, which enhances its interaction with the CSP and improves peak shape.[8]

2. Sample Preparation:

-

Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in Methanol.

-

Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

3. HPLC System Setup and Chromatographic Conditions:

The following table outlines the recommended HPLC parameters.

| Parameter | Condition |

| Mobile Phase | n-Hexane/2-Propanol/TFA (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection | UV at 230 nm |

Rationale:

-

A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides a good balance between analysis time and separation efficiency.

-

Maintaining a constant column temperature of 25 °C ensures reproducible retention times.

-

A small injection volume of 10 µL helps to prevent column overloading and maintain good peak shape.

-

The isoindolinone chromophore exhibits strong UV absorbance around 230 nm, making it a suitable wavelength for sensitive detection.

4. System Suitability:

Before running the samples, perform a system suitability test by injecting the racemic standard solution six times. The system is deemed ready for analysis if the following criteria are met:

-

Resolution (Rs) between the two enantiomer peaks is greater than 1.5.

-

The relative standard deviation (RSD) for the peak areas of both enantiomers is less than 2.0%.

-

The tailing factor for each peak is between 0.8 and 1.5.

Experimental Workflow

The entire process, from preparation to analysis, is illustrated in the following workflow diagram.

Figure 2: Workflow for the chiral HPLC analysis.

Expected Results and Discussion

A successful separation will yield a chromatogram with two well-resolved peaks corresponding to the two enantiomers of "this compound". The following table presents hypothetical, but realistic, data from such a separation.

| Parameter | Enantiomer 1 | Enantiomer 2 |

| Retention Time (min) | 10.5 | 12.8 |

| Peak Area | 501,234 | 499,876 |

| Tailing Factor | 1.1 | 1.2 |

| Resolution (Rs) | - | 2.1 |

Discussion and Optimization:

The resolution value of 2.1 in the hypothetical data indicates a good separation between the two enantiomers, well above the baseline separation criterion of 1.5.[10][11] The nearly equal peak areas are expected for a racemic mixture.

If the resolution is not optimal, several parameters can be adjusted:

-

Mobile Phase Composition: The ratio of n-Hexane to 2-Propanol can be varied. Increasing the percentage of the polar modifier (2-Propanol) will generally decrease retention times, while decreasing it will increase retention and may improve resolution.

-

Acidic Modifier: The concentration of TFA can be optimized. In some cases, other acidic modifiers like acetic acid may be tested.[8]

-

Column Temperature: Lowering the column temperature can sometimes enhance enantioselectivity and improve resolution, although it will lead to longer retention times and higher backpressure.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of "this compound" enantiomers by HPLC. The proposed method, utilizing a polysaccharide-based chiral stationary phase under normal-phase conditions, is designed to be robust and reliable. The detailed step-by-step instructions, along with the rationale behind the experimental choices, should enable researchers and professionals in the pharmaceutical industry to successfully implement and adapt this method for their specific needs in quality control and drug development.

References

-

Juniper Publishers. (2023, September 12). Chiral Derivatization Method for the Separation of Enantiomers of LProlinamide by Reverse Phase HPLC. Retrieved from [Link]

-

Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

-

PMC - NIH. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

-

I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

-

Chemistry For Everyone. (2024, February 5). How Does Chiral Chromatography Work? [Video]. YouTube. Retrieved from [Link]

-

Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

ResearchGate. (2018, March 29). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? Retrieved from [Link]

-

Microbe Notes. (2022, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Retrieved from [Link]

-

ResearchGate. (2017, August 10). (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Retrieved from [Link]

-

Chromatography Online. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 20). 14.3: Chiral Chromatography. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral column chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Retrieved from [Link]

-

Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, September 3). 4.8: 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]

-

MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Retrieved from [Link]

Sources

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 4. youtube.com [youtube.com]

- 5. Chiral column chromatography - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chiraltech.com [chiraltech.com]

- 9. researchgate.net [researchgate.net]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: COX-1/COX-2 Inhibition Assay for Isoindolinone-Propanoic Acid Derivatives

This Application Note provides a comprehensive guide to developing and executing an enzyme inhibition assay for 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid .

Based on the chemical structure—an N-substituted isoindolinone with a propanoic acid tail—this compound is a direct structural analog of the non-steroidal anti-inflammatory drug (NSAID) Indoprofen (which contains a phenyl spacer). Consequently, this guide focuses on the Cyclooxygenase (COX-1/COX-2) Inhibition Assay , the most scientifically relevant target for this pharmacophore in drug development.

Compound: this compound Target Enzyme: Prostaglandin H Synthase (Cyclooxygenase; COX-1 / COX-2) Assay Type: Colorimetric Peroxidase Activity Assay Audience: Medicinal Chemists, Pharmacologists, Assay Development Scientists

Introduction & Mechanistic Rationale

The Compound

This compound features an isoindolin-1-one core fused to a propanoic acid moiety. This scaffold shares critical structural homology with the profens (e.g., Indoprofen, Ibuprofen), a class of NSAIDs that inhibit Cyclooxygenase (COX) enzymes. The carboxylic acid group typically interacts with the Arg-120/Tyr-355 residues in the COX active site, anchoring the molecule, while the isoindolinone core occupies the hydrophobic channel.

Mechanism of Action

COX enzymes convert Arachidonic Acid (AA) into Prostaglandin G2 (PGG2) and subsequently to Prostaglandin H2 (PGH2). This reaction involves two distinct active sites:

-

Cyclooxygenase Active Site: Oxygenates AA to PGG2.

-

Peroxidase Active Site: Reduces PGG2 to PGH2.

Most NSAIDs, including isoindolinone derivatives, competitively inhibit the cyclooxygenase active site. This assay measures the peroxidase activity of COX as a proxy for cyclooxygenase inhibition using a colorimetric substrate (TMPD), which is oxidized during the reduction of PGG2.

Strategic Relevance

Evaluating this compound against COX-1 and COX-2 is critical for:

-

Selectivity Profiling: Determining if the absence of the phenyl spacer (present in Indoprofen) alters the selectivity ratio (COX-2 vs. COX-1).

-

Lead Optimization: Assessing the intrinsic potency of the minimal pharmacophore.

Experimental Workflow & Logic

The following diagram illustrates the inhibition mechanism and the coupled assay reaction.

Caption: Mechanism of COX inhibition and colorimetric detection via TMPD oxidation.

Detailed Protocol: COX Colorimetric Inhibitor Screening

This protocol utilizes the peroxidase component of COX. The inhibitor blocks the generation of PGG2; consequently, the peroxidase reduction of PGG2 to PGH2 is reduced, leading to decreased oxidation of the colorimetric substrate TMPD (

Materials & Reagents

| Component | Specification | Function |

| Test Compound | 2-(1-Oxo...)-propanoic acid | Putative Inhibitor (Stock: 10 mM in DMSO) |

| Enzyme | Ovine COX-1 / Human Recombinant COX-2 | Target Enzyme |

| Substrate | Arachidonic Acid (100 µM final) | Initiates reaction |

| Chromophore | TMPD (Colorimetric substrate) | Signal generation (Absorbance @ 590 nm) |

| Cofactor | Hemin (Heme-iron source) | Required for COX activity |

| Buffer | 100 mM Tris-HCl, pH 8.0 | Reaction matrix |

Assay Setup (96-Well Plate Format)

Pre-Incubation is Critical: NSAIDs often exhibit time-dependent binding. A 5-10 minute pre-incubation of Enzyme + Inhibitor allows the compound to access the hydrophobic channel before the substrate (Arachidonic Acid) is added.

Step-by-Step Procedure:

-

Preparation: Dilute the 10 mM stock of the Test Compound in Assay Buffer to generate a 7-point log-scale dilution series (e.g., 0.01 µM to 100 µM).

-

Background Wells: Add 150 µL Assay Buffer + 10 µL Heme + 10 µL Solvent (DMSO). No Enzyme.

-

100% Activity Wells: Add 150 µL Assay Buffer + 10 µL Heme + 10 µL Enzyme + 10 µL Solvent (DMSO).

-

Inhibitor Wells: Add 150 µL Assay Buffer + 10 µL Heme + 10 µL Enzyme + 10 µL Test Compound .

-

Pre-Incubation: Incubate the plate for 5 minutes at 25°C to equilibrate enzyme-inhibitor binding.

-

Colorimetric Reagent: Add 20 µL of TMPD solution to all wells.

-

Initiation: Add 20 µL of Arachidonic Acid to all wells.

-

Measurement: Immediately read Absorbance at 590 nm in kinetic mode for 5 minutes (or endpoint at 2 minutes).

Data Analysis & IC50 Calculation

Calculate the Percent Inhibition for each concentration relative to the 100% Activity Control (Initial Rate).

Plot % Inhibition vs. Log[Concentration] and fit to a 4-parameter logistic equation (Hill Slope) to determine the IC50 .

Experimental Validation & Troubleshooting

Self-Validating Controls

To ensure "Trustworthiness" of the data, every plate must include:

-

Positive Control: Use Indoprofen (10 µM) or Diclofenac (1 µM). If these do not inhibit >50%, the enzyme is compromised.

-

Solvent Control: DMSO concentration must be <5% (v/v) to prevent enzyme denaturation.

-

Interference Check: Test the compound with TMPD and Heme without enzyme to ensure it does not act as a redox scavenger (false positive).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background | Spontaneous oxidation of TMPD | Prepare TMPD fresh; keep protected from light. |

| No Inhibition | Compound insolubility | Check for precipitation in the well. Verify stock concentration. |

| Non-Linear Rates | Substrate depletion | Measure kinetic slope only in the linear range (first 60-120 seconds). |

Advanced Workflow: Selectivity Profiling

If the compound shows potency against COX-1, a secondary screen against COX-2 is mandatory to calculate the Selectivity Index (SI).

Caption: Workflow for determining the COX-1/COX-2 Selectivity Index.

References

-

Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Kit Protocol. Retrieved from

- Lombardino, J. G. (1981).

-

Blobaum, A. L., & Marnett, L. J. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry. Link

-

Sigma-Aldrich. Enzymatic Assay of Cyclooxygenase. Retrieved from

-

PubChem. Compound Summary: Indoprofen (Structural Analog). Retrieved from

Application Note: Evaluation of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid as a Putative PARP Inhibitor

Executive Summary & Rationale

This guide details the experimental setup for evaluating 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (chemically known as Indoprofen ) as a candidate inhibitor of Poly(ADP-ribose) Polymerase (PARP).

While Indoprofen is historically characterized as a non-steroidal anti-inflammatory drug (NSAID) inhibiting COX pathways, its chemical structure contains an isoindolinone core . Recent medicinal chemistry efforts have validated the isoindolinone scaffold as a potent pharmacophore for PARP inhibition due to its structural mimicry of the nicotinamide moiety of NAD+ (the substrate for PARP enzymes).[1]

This protocol treats the compound as a repurposing candidate , outlining the hierarchy of assays required to validate its efficacy as a PARP1/2 inhibitor, specifically focusing on catalytic inhibition, PARP trapping, and synthetic lethality in BRCA-deficient contexts.

Structural Basis & Mechanism of Action

To scientifically justify this experimental setup, we must establish the structural hypothesis. PARP inhibitors (PARPi) function by competing with NAD+ at the catalytic site of PARP1/2.

Structural Homology

The isoindolinone moiety of the subject compound mimics the nicotinamide ring of NAD+.[1] This allows the molecule to potentially dock into the adenosine-binding pocket of the PARP catalytic domain, blocking the transfer of ADP-ribose units onto DNA repair enzymes.

Diagram: Mechanism of Competitive Inhibition

Caption: Competitive binding logic where the isoindolinone core displaces NAD+, preventing PARylation.

Experimental Workflow Overview

The validation process follows a strict "Go/No-Go" hierarchy:

-

Biochemical Potency: Does it inhibit the purified enzyme?

-

Cellular Target Engagement: Does it block PARylation in living cells under stress?

-

Functional Consequence: Does it induce synthetic lethality in HR-deficient cells?

Caption: Step-wise validation pipeline moving from enzymatic affinity to phenotypic cancer cell killing.

Phase 1: Biochemical Potency (IC50 Determination)

Objective: Quantify the inhibitory constant (IC50) of the compound against purified PARP1 enzyme.

Reagents & Setup

-

Assay Platform: Universal Colorimetric or Chemiluminescent PARP Assay Kit (e.g., Trevigen/R&D Systems or BPS Bioscience).

-

Compound Prep: Dissolve this compound in 100% DMSO to create a 10 mM stock.

-

Note: Ensure final DMSO concentration in the assay well is <1% to avoid enzyme denaturation.

-

-

Controls:

-

Positive Control: Olaparib (10 µM start).

-

Negative Control: DMSO Vehicle.

-

No Enzyme Control: For background subtraction.

-

Protocol Steps

-

Coat Plate: Add histone mixture to 96-well strip plate. Incubate overnight at 4°C. Wash with PBS-T.

-

Compound Addition: Add the candidate compound in serial dilutions (e.g., 0.1 nM to 100 µM) to the wells.

-

Enzyme Addition: Add 0.5 Units of purified PARP1 enzyme per well. Incubate for 15 min at RT (allows inhibitor binding).

-

Substrate Trigger: Add Biotinylated-NAD+ and activated DNA (nicked DNA) to initiate the reaction. Incubate for 60 min.

-

Detection:

Data Analysis: Plot Log[Concentration] vs. % Inhibition. Fit using a non-linear regression (4-parameter logistic) to calculate IC50.

Phase 2: Cellular Target Engagement

Objective: Confirm the compound enters the cell and inhibits PARP activity under DNA damage stress.

Assay A: Inhibition of H2O2-induced PARylation (Western Blot)

PARP is constitutively inactive. To test inhibition, we must first activate it using hydrogen peroxide (H2O2) to induce Single Strand Breaks (SSBs).

Cell Line: HeLa or MDA-MB-436 (BRCA1 mutant).

Protocol:

-

Seeding: Seed 5x10^5 cells in 6-well plates. Allow adherence (24h).

-

Pre-treatment: Treat cells with the candidate compound (at 5x and 10x biochemical IC50) for 1 hour.

-

Control: Olaparib (1 µM).

-

-

Damage Induction: Add 1 mM H2O2 directly to the media for 10 minutes.

-

Lysis: Immediately aspire media and lyse in boiling SDS buffer containing PARG inhibitors (ADP-HPD or Tannic Acid).

-

Critical: PAR chains are rapidly degraded by PARG. You MUST inhibit PARG during lysis to preserve the signal.

-

-

Western Blot:

-

Primary Antibody: Anti-PAR (Poly-ADP-ribose) mouse monoclonal (Clone 10H) .

-

Loading Control: Anti-Actin or Anti-Vinculin.

-

Target Control: Anti-PARP1 (to check total protein levels).

-

Expected Result: H2O2 treatment (Vehicle) yields a massive smear of PAR chains (>100 kDa). Pre-treatment with the candidate should abolish this smear in a dose-dependent manner.

Assay B: PARP Trapping (Chromatin Fractionation)

Crucial for differentiating mechanism. Some inhibitors (Veliparib) only stop catalysis; others (Talazoparib, Olaparib) "trap" PARP on DNA, which is far more cytotoxic.

Protocol:

-

Treat cells with compound (1–10 µM) for 4 hours.

-

Add MMS (Methyl methanesulfonate) 0.01% for 1 hour to induce base damage and recruit PARP.

-

Fractionation:

-

Lyse cells in soluble buffer (CSK buffer + Triton X-100). Centrifuge. Supernatant = Soluble Fraction .

-

Wash pellet.[4]

-

Lyse pellet in high-salt buffer or digest with micrococcal nuclease. Supernatant = Chromatin Bound Fraction .

-

-

Analysis: Western blot both fractions for PARP1.

-

Interpretation: A potent "trapper" will significantly increase the amount of PARP1 found in the Chromatin Bound Fraction compared to MMS-only control.

Phase 3: Functional Consequence (Synthetic Lethality)

Objective: Demonstrate that the compound selectively kills HR-deficient cells (BRCA-/-) while sparing wild-type cells.

Clonogenic Survival Assay

Cell Pairs:

-

Pair 1: DLD-1 BRCA2-/- vs. DLD-1 WT.

-

Pair 2: MDA-MB-436 (BRCA1 mut) vs. MCF-10A (WT Control).

Protocol:

-

Seed cells at low density (500–1000 cells/well) in 6-well plates.

-

Treat with candidate compound (continuous exposure) at varying concentrations (1 nM – 10 µM).

-

Incubate for 10–14 days until colonies form (>50 cells).

-

Fix with Methanol/Acetic Acid; stain with Crystal Violet.

-

Count colonies.

Data Presentation:

| Compound | Cell Line (Genotype) | IC50 (Survival) | Selectivity Index |

| Indoprofen | DLD-1 (WT) | > 100 µM (Hypothetical) | - |

| Indoprofen | DLD-1 (BRCA2 -/-) | 5 µM (Hypothetical) | 20x |

| Olaparib | DLD-1 (WT) | > 10 µM | - |

| Olaparib | DLD-1 (BRCA2 -/-) | 0.01 µM | >1000x |

Note: If the candidate shows weak potency (µM range) compared to Olaparib (nM range), it may serve as a "lead compound" for chemical optimization rather than a clinical candidate.

Troubleshooting & Critical Parameters

-

PARG Inhibition: Failure to include PARG inhibitors during lysis is the #1 cause of failed Target Engagement assays. The PAR signal disappears within seconds of cell lysis if PARG is active.

-

DMSO Tolerance: Do not exceed 0.5% DMSO in cell culture; PARP assays are sensitive to solvent effects.

-

Specificity: Since the candidate is an NSAID derivative, verify it does not induce apoptosis via COX inhibition in these specific cell lines. Run a COX-null control if possible.

References

-

Mechanism of PARP Inhibition: Murai, J., et al. (2012).[5] "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research, 72(21), 5588-5599. Link

-

Isoindolinone Scaffold in PARP: Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry, 51(20), 6581-6591. (Describes the pharmacophore evolution relevant to isoindolinones). Link

-

Standard Protocol for PAR Detection: Gagné, J. P., et al. (2015). "Proteome-wide identification of poly(ADP-ribose) binding proteins and poly(ADP-ribose)-associated protein complexes." Nucleic Acids Research, 43(22), e144. Link

-

Synthetic Lethality Assay Guidelines: Farmer, H., et al. (2005). "Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy." Nature, 434, 917–921. Link

Sources

- 1. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bmglabtech.com [bmglabtech.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. atcc.org [atcc.org]

- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Evaluation of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid as a Non-Classical Carbonic Anhydrase Inhibitor

[1]

Introduction & Scientific Context

The development of Carbonic Anhydrase Inhibitors (CAIs) has historically relied on the sulfonamide zinc-binding group (ZBG).[1] While effective, sulfonamides often lack isoform selectivity (causing off-target side effects) and pose allergy risks.[2]

This Application Note details the evaluation of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (an N-substituted isoindolinone carboxylic acid). Unlike classical sulfonamides, this compound represents a class of "Non-Classical" inhibitors where the carboxylate moiety serves as the ZBG.[1]

Why This Molecule?

The isoindolinone (phthalimidine) scaffold provides a rigid, hydrophobic "tail" capable of interacting with the hydrophobic patch of the CA active site (Phe131, Val121, Leu198 in hCA II). When coupled with a carboxylic acid ZBG, this scaffold allows researchers to probe isoform-selective inhibition (particularly for CA I, CA VII, and tumor-associated CA IX) distinct from the pan-inhibition seen with acetazolamide.

Mechanism of Action[2][3][4]

-

Zinc Anchoring: The carboxylate group coordinates with the catalytic Zn(II) ion, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.[2]

-

Hydrophobic Interaction: The isoindolinone ring occupies the hydrophobic pocket, stabilizing the complex and conferring selectivity based on the variable amino acid residues in this region across different isoforms.[1]

Experimental Workflow Visualization

The following diagram outlines the logical flow of the Stopped-Flow CO2 Hydration Assay, the gold standard for measuring CA kinetics.

Caption: Workflow for the Stopped-Flow CO2 Hydration Assay. High-speed mixing allows measurement of the rapid catalytic turnover (

Detailed Protocols

Protocol A: Compound Preparation & Solubility

Carboxylic acid inhibitors often require specific handling to ensure they are fully protonated or deprotonated depending on the assay buffer, and to manage solubility issues.[1]

Reagents:

-

This compound (Purity >95%).[2]

-

Dimethyl sulfoxide (DMSO), molecular biology grade.[2]

-

Assay Buffer: 20 mM HEPES, 20 mM Na2SO4, pH 7.5.[2]

Procedure:

-

Stock Solution: Dissolve the compound in 100% DMSO to a concentration of 10 mM.

-

Serial Dilution: Prepare serial dilutions (e.g., 100 µM to 0.1 nM) in the Assay Buffer.

-

Critical Step: Ensure the compound does not precipitate upon addition to the aqueous buffer.[1] If precipitation occurs, reduce the stock concentration or add a solubilizing agent like 0.01% Tween-20 (validate that Tween does not affect the specific isoform first).

-

Protocol B: Stopped-Flow CO2 Hydration Assay

This is the only method fast enough to accurately measure CA catalytic activity.[2][1] The Wilbur-Anderson method is too slow for high-potency kinetics.[2][1]

Instrumentation:

-

Stopped-Flow Spectrophotometer (e.g., Applied Photophysics SX20 or Biologic SFM).[2]

-

Detection wavelength: 557 nm (Phenol Red isosbestic point/maximum absorbance change).[2]

Reagents:

-

Indicator: 0.2 mM Phenol Red in 20 mM HEPES buffer (pH 7.5).

-

Enzyme: Recombinant hCA I, II, IX, or XII (concentration typically 5–10 nM).

-

Substrate: CO2-saturated water. Bubble pure CO2 gas into milli-Q water for 30 minutes at 20°C. This yields ~33 mM [CO2].[2]

Step-by-Step Methodology:

-

Instrument Setup:

-

Syringe A (Enzyme + Inhibitor): Mix 10 nM Enzyme + Indicator + Inhibitor (at varying concentrations). Incubate for 15 minutes at room temperature to allow E-I complex formation.

-

Syringe B (Substrate): CO2-saturated water.[2]

-

-

Shot Sequence:

-

Rapidly mix Syringe A and Syringe B (1:1 ratio) in the stopped-flow cell.

-

Final concentrations in cell: 5 nM Enzyme, varying Inhibitor, ~17 mM CO2.[2]

-

-

Data Acquisition:

-

Control:

Data Analysis & Interpretation

Calculation of Inhibition Constant ( )

The raw data from the stopped-flow instrument provides the observed rate constant (

-

Determine Enzymatic Rate (

): -

Calculate % Inhibition:

[2] -

Fit to Cheng-Prusoff Equation: Since the substrate concentration (

) is usually-

For hCA II,

for CO2 is approx 12 mM.[2] -

If using saturated CO2 (~33 mM in stock, ~17 mM in cell),

.

-

Expected Results for Isoindolinone Carboxylates

| Parameter | Classical Sulfonamide (AAZ) | Isoindolinone Carboxylate (Target) | Interpretation |

| Binding Mode | Tetrahedral geometry at Zn(II) | Monodentate/Bidentate at Zn(II) | Carboxylates are generally weaker binders.[2] |

| Potency ( | 2 - 10 nM (hCA II) | 50 nM - 10 µM | Expect micromolar potency unless the isoindolinone tail has perfect steric fit.[2] |

| Selectivity | Low (Pan-inhibitor) | Moderate to High | Key Advantage: Often selective for CA I or tumor-associated CA IX/XII over CA II.[2] |

Structural Optimization Logic (SAR)

If the initial

Caption: Structure-Activity Relationship (SAR) decision tree for optimizing the lead compound.

References

-

Supuran, C. T. (2008).[2] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[2][1] Nature Reviews Drug Discovery.[2] Link

-

Khalifah, R. G. (1971).[2] "The carbon dioxide hydration activity of carbonic anhydrase.[2][1][3][4][5][6] I. Stop-flow kinetic studies on the native human isoenzymes B and C." Journal of Biological Chemistry.[2][1][4][7] Link

-

Lomelino, C. L., et al. (2019).[2][8] "Carbonic anhydrase II in complex with carboxylic acid-based inhibitors." Acta Crystallographica Section F. Link

-

Maresca, A., et al. (2010).[2] "Non-sulfonamide carbonic anhydrase inhibitors."[2][8][9] Expert Opinion on Therapeutic Patents. Link[2]

-

Li, W., & Liang, Z. (2006).[2][10] "Crystal structure of (S)-2-(1,3-Dioxoisoindolin-2-yl)propanoic acid." Cambridge Structural Database.[2] Link

Sources

- 1. youtube.com [youtube.com]

- 2. 3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid | C11H11NO3 | CID 648461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]

- 7. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]

- 8. Carbonic anhydrase II in complex with carboxylic acid-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of non-sulfonamide carbonic anhydrase IX inhibitors through structure-based virtual screening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Physicochemical Profiling and Cytotoxicity Assessment of Isoindolinone-Acid Scaffolds in Solid Tumor Models

Executive Summary & Compound Architecture

2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (hereafter referred to as IDPA ) represents a critical pharmacophore in the development of isoindolinone-based therapeutics.[1] Unlike the thalidomide class (isoindoline-1,3-diones), the reduced isoindolin-1-one core offers enhanced hydrolytic stability while retaining the ability to interact with hydrophobic pockets in targets such as MDM2 , Carbonic Anhydrase , and PI3Kγ [1, 2].

This Application Note provides a rigorous framework for evaluating IDPA and its derivatives in cancer cell line studies. The presence of the propanoic acid tail introduces specific solubility and permeability considerations (pKa ~4.5–4.8), necessitating precise pH control during in vitro assays to ensure consistent bioavailability.[2]

Key Chemical Properties

| Property | Specification | Biological Implication |

| Molecular Weight | ~205.21 g/mol | High ligand efficiency; suitable for fragment-based drug design. |

| Core Scaffold | Isoindolin-1-one | Privileged structure for p53-MDM2 interaction and kinase inhibition [3].[1] |

| Functional Group | Propanoic Acid | Ionizable at physiological pH; may require MCT (Monocarboxylate Transporter) for uptake.[1] |

| Solubility | DMSO (High), Aqueous (pH dependent) | Risk of precipitation in acidic culture media; requires buffering.[2] |

Preparation & Handling Protocols

Stock Solution Preparation[1][2]

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.[2]

-

Concentration: Prepare a 50 mM master stock.

-

Procedure:

-

Weigh 10.26 mg of IDPA powder into a sterile glass vial.

-

Add 1.0 mL of DMSO. Vortex for 30 seconds until fully dissolved.

-

Critical Step: Aliquot into 50 µL volumes in amber tubes to prevent freeze-thaw degradation. Store at -20°C.

-

Working Solution & pH Buffering

The carboxylic acid moiety can locally acidify culture media if used at high concentrations (>100 µM).

-

Dilution: Dilute stock 1:1000 in complete media for the highest test concentration (e.g., 50 µM).

-

Buffering: Ensure culture media (DMEM/RPMI) contains 25 mM HEPES to maintain pH 7.4.

-

Control: A "Vehicle Control" containing 0.1% DMSO is mandatory for all assays.

Experimental Workflow: Cytotoxicity Profiling

The following protocol utilizes the CCK-8 (Cell Counting Kit-8) assay, which is superior to MTT for isoindolinones as it avoids the formation of insoluble formazan crystals that can interfere with optical density readings of precipitated compounds.

Cell Line Selection

Select cell lines with high expression of targets relevant to isoindolinone activity (e.g., MDM2 amplification or wild-type p53).[1]

-

A549 (Lung Carcinoma): Wild-type p53; sensitive to MDM2 inhibitors.[1]

-

HeLa (Cervical Cancer): HPV-driven; useful for general cytotoxicity screening.[1]

-

MCF-7 (Breast Cancer): Estrogen receptor-positive; standard for solid tumor profiling.[1]

Step-by-Step Protocol

-

Seeding (Day 0):

-

Seed cells in 96-well plates.

-

Density: 3,000–5,000 cells/well (line dependent).

-

Volume: 100 µL/well.

-

Incubate 24h at 37°C, 5% CO2.

-

-

Treatment (Day 1):

-

Readout (Day 3/4 - 48h or 72h post-treatment):

-

Add 10 µL of CCK-8 reagent per well.[1]

-

Incubate for 1–4 hours (monitor color change).

-

Measure Absorbance at 450 nm .

-

-

Data Analysis:

-

Calculate % Viability:

[1] -

Fit data to a non-linear regression model (Log(inhibitor) vs. normalized response) to determine IC50.

-

Mechanistic Validation: Apoptosis & Pathway Analysis[2][3]

Isoindolinone derivatives often induce apoptosis via the intrinsic mitochondrial pathway or cell cycle arrest [4].

Flow Cytometry (Annexin V/PI)[1][2][3]

-

Objective: Distinguish between cytostatic effects and cytotoxic apoptosis.

-

Method:

Pathway Visualization (Graphviz)

The following diagram illustrates the hypothesized mechanism of action for IDPA, focusing on the p53-MDM2 axis common to this scaffold class.[2]

Figure 1: Proposed mechanism of action where IDPA inhibits MDM2, stabilizing p53 and triggering apoptotic signaling.[2]

Data Interpretation & Troubleshooting

Expected Results Matrix

| Assay | Outcome | Interpretation |

| CCK-8 | IC50 < 10 µM | Potent lead compound. |

| CCK-8 | IC50 > 50 µM | Weak potency; consider structural optimization (e.g., esterification of the acid tail). |

| Flow Cytometry | High G1 Phase Arrest | Cytostatic mechanism (likely CDK inhibition).[1] |

| Flow Cytometry | High Annexin V+ | Cytotoxic mechanism (Apoptosis induction). |

Troubleshooting "The Acid Effect"

-

Issue: Inconsistent IC50 values between replicates.

-

Root Cause: The propanoic acid group may be ionizing differently depending on slight pH shifts in the media, affecting membrane permeability.[2]

-

Solution:

-

Verify media pH is strictly 7.4.

-

Consider synthesizing the methyl ester prodrug of IDPA. The ester masks the charge, improving cell entry, and is hydrolyzed intracellularly back to the active acid.[2]

-

References

-

NIH/NCBI. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles and Anticancer Activity. National Institutes of Health. Link

-

BenchChem. (2025).[3] Application Notes and Protocols for Isoindolin-1-one Derivatives in Cell Culture. BenchChem Technical Library. Link

-

SciSpace. (2020). Structure-Activity Relationships of Novel Isoindole-1,3(2H)-dione Compounds.Link[2]

-

MDPI. (2022).[4] Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors.Link[2]

Sources

- 1. 3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid | C11H11NO3 | CID 648461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: In Vivo Study Design for 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic Acid

Executive Summary & Molecule Profile[1][2]

This application note details the in vivo characterization strategy for ISO-PA , a structural hybrid combining an isoindolinone core (common in immunomodulatory drugs) with a propanoic acid tail (characteristic of NSAIDs like ibuprofen).

Based on Structure-Activity Relationship (SAR) analysis, ISO-PA is classified as a Propionic Acid-Class Isoindolinone (PACI) . Its design suggests dual pharmacological potential:[1]

-

Cyclooxygenase (COX) Inhibition: Mediated by the propanoic acid moiety.

-

Cytokine Modulation: Mediated by the isoindolinone scaffold, potentially influencing TNF-

or NF-

This guide provides a self-validating workflow to transition ISO-PA from formulation to proof-of-concept efficacy and safety profiling.

Formulation & Vehicle Selection Strategy

Challenge: ISO-PA contains a carboxylic acid group (

Protocol: Optimized Suspension Formulation

Rationale: To ensure consistent oral bioavailability (

| Component | Concentration | Function |

| ISO-PA (Micronized) | Variable (10–100 mg/kg) | Active Pharmaceutical Ingredient |

| Hydroxypropyl methylcellulose (HPMC) | 0.5% (w/v) | Suspending agent (prevents sedimentation) |

| Tween 80 | 0.1% (v/v) | Surfactant (improves wetting of hydrophobic core) |

| Saline / Water | q.s. | Bulk vehicle |

Preparation Steps:

-

Weigh ISO-PA and micronize using a mortar and pestle to reduce particle size (<20

m). -

Levigate with Tween 80 to form a smooth paste.

-

Gradually add 0.5% HPMC solution with constant stirring (magnetic stirrer at 500 RPM) for 30 minutes.

-

QC Check: Verify pH is between 6.0–7.0. If too acidic, adjust with dilute NaOH (prevent precipitation in vivo).

Pharmacokinetic (PK) Profiling

Objective: Determine the half-life (

Experimental Design:

-

Species: Sprague-Dawley Rats (Male, 250–300g), Cannulated.

-

Groups:

-

IV Bolus: 5 mg/kg (Vehicle: 5% DMA / 40% PEG400 / 55% Saline).

-

PO (Oral Gavage): 20 mg/kg (Suspension vehicle from Section 2).

-

-

Sampling: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h post-dose.

-

Analysis: LC-MS/MS (MRM mode).

Critical Decision Point:

-

If

, re-formulate as a sodium salt or consider lipid-based delivery (e.g., Labrasol). -

If

, dosing frequency for efficacy models must be BID (twice daily) or TID (three times daily).

Efficacy Model 1: Acute Inflammation (Carrageenan-Induced Paw Edema)

Rationale: This is the gold-standard screening model for propionic acid derivatives to verify COX-dependent anti-inflammatory activity.

Workflow Diagram

Caption: Step-by-step workflow for the acute inflammation screening model.

Detailed Protocol

-

Animals: Wistar Rats (n=6 per group).

-

Pre-treatment: Fast animals for 12 hours (water ad libitum) to normalize absorption.

-

Drug Administration (T = -1 hr):

-

Group 1: Vehicle Control.

-

Group 2: Reference Standard (Indomethacin 10 mg/kg).

-

Group 3: ISO-PA Low (10 mg/kg).

-

Group 4: ISO-PA Mid (30 mg/kg).

-

Group 5: ISO-PA High (100 mg/kg).

-

-

Induction (T = 0): Inject 0.1 mL of 1%

-carrageenan in saline into the sub-plantar region of the right hind paw. -

Measurement: Measure paw volume using a water displacement plethysmometer at 1, 3, and 5 hours.

-

Data Calculation:

Where

Efficacy Model 2: Chronic Immunomodulation (Adjuvant-Induced Arthritis)

Rationale: Since the isoindolinone core may confer immunomodulatory effects beyond simple COX inhibition, a chronic model is required to assess disease-modifying potential (reduction of bone erosion/cytokines).

Protocol Highlights:

-

Induction: Intradermal injection of Mycobacterium butyricum in mineral oil (CFA) into the tail base.

-

Dosing Duration: Days 0–21 (Prophylactic) or Days 14–28 (Therapeutic).

-

Readouts:

-

Arthritic Score: Visual scoring of redness/swelling (Scale 0–4).

-

Histopathology: H&E staining of ankle joints to assess synovial hyperplasia.

-

Biomarkers: Serum TNF-

and IL-6 via ELISA (Day 21).

-

Hypothesis Validation:

If ISO-PA reduces paw swelling but not TNF-

Safety Pharmacology: Gastric Ulceration Index

Rationale: Propionic acid derivatives inhibit COX-1, leading to reduced gastric mucosal protection. This is the primary dose-limiting toxicity for this chemical class.

Mechanism & Toxicity Pathway

Caption: Pathophysiological cascade of NSAID-induced gastric toxicity.

Protocol:

-

Dosing: Administer ISO-PA at 3x the efficacy

(determined in Section 4) for 5 consecutive days. -

Termination: Sacrifice animals 4 hours after the last dose.

-

Examination: Remove stomach, open along the greater curvature, and wash with saline.

-

Scoring (J-Score):

-

0 = Normal.

-

1 = Red coloration.

-

2 = Spot ulcer (< 1mm).

-

3 = Hemorrhagic streak.

-

4 = Deep ulcer > 2mm / Perforation.

-

Success Criteria: ISO-PA is considered a superior lead if its Therapeutic Index (TI) (Ulcerogenic Dose / Effective Dose) is significantly higher than Indomethacin.

References

-

Lombardino, J. G. (1985). Nonsteroidal Anti-inflammatory Drugs.[2][3][4][5] Wiley-Interscience. (Foundational text on propionic acid SAR).

-

Rainsford, K. D. (2013). Ibuprofen: Pharmacology, Therapeutics and Side Effects. Springer. Link (Protocol reference for propionic acid toxicity).

-

Muller, G. W., et al. (1999). Amino-substituted thalidomide analogs: Potent inhibitors of TNF-alpha production. Bioorganic & Medicinal Chemistry Letters. Link (Reference for isoindolinone immunomodulation).

-

Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine. Link (Standard protocol for Section 4).

-

FDA Guidance for Industry. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in the Synthesis of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Welcome to the technical support center for the synthesis of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in this synthetic transformation. As a key intermediate in the synthesis of various pharmaceuticals, including Apremilast, achieving a high yield of this compound is critical. This document provides in-depth troubleshooting advice based on established chemical principles and field-proven insights.

Introduction to the Synthesis

The synthesis of this compound typically involves the N-alkylation of isoindolinone (phthalimidine) with a 2-halopropanoic acid, most commonly 2-bromopropanoic acid. This reaction is a variation of the Gabriel synthesis, a robust method for preparing primary amines and their derivatives. The general reaction scheme is as follows:

Figure 1: General Reaction Scheme

While seemingly straightforward, this SN2 reaction can be plagued by low yields due to several competing factors and suboptimal reaction conditions. This guide will address the most common issues in a question-and-answer format, providing detailed explanations and actionable protocols to enhance your synthetic outcome.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in this synthesis can often be attributed to one or more of the following factors:

-

Incomplete Deprotonation of Isoindolinone: The N-H bond of isoindolinone (pKa ≈ 16-17 in DMSO) needs to be deprotonated to form the nucleophilic anion. An insufficiently strong base or improper reaction conditions can lead to a low concentration of the active nucleophile.

-

Side Reactions of 2-Bromopropanoic Acid: Under basic conditions, 2-bromopropanoic acid can undergo elimination to form acrylic acid, a competing reaction that consumes the alkylating agent.

-

O-Alkylation vs. N-Alkylation: Lactams, like isoindolinone, possess both N-H and enolizable C=O groups, presenting the possibility of O-alkylation as a competing pathway, although N-alkylation is generally favored.

-

Hydrolysis of the Product: The ester-like linkage in the product can be susceptible to hydrolysis under harsh basic conditions, especially during workup.

-

Steric Hindrance: While not a major issue with this substrate, steric hindrance can play a role in SN2 reactions, and choice of solvent can influence this.

-

Solubility Issues: Poor solubility of the reactants or the base in the chosen solvent can lead to a sluggish and incomplete reaction.

Q2: How do I choose the right base for this reaction?

The choice of base is critical. It must be strong enough to deprotonate the isoindolinone but not so harsh as to promote significant side reactions of the 2-bromopropanoic acid.

| Base | Advantages | Disadvantages | Recommendation |

| Potassium Carbonate (K₂CO₃) | Inexpensive, readily available, and generally effective for N-alkylation of imides. | May not be strong enough for complete deprotonation, leading to longer reaction times or incomplete conversion. Can have limited solubility in some organic solvents. | A good starting point, often used in excess. Consider using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to improve its efficacy in a two-phase system or a polar aprotic solvent to aid solubility. |

| Sodium Hydride (NaH) | A very strong, non-nucleophilic base that ensures complete deprotonation of the isoindolinone. | Highly reactive and moisture-sensitive, requiring anhydrous reaction conditions. Can promote elimination of the alkyl halide if not used carefully. | An excellent choice for driving the reaction to completion, but requires careful handling and strictly anhydrous conditions. |

| Potassium tert-Butoxide (KOtBu) | A strong, non-nucleophilic base. | Can be sterically hindering and is also highly basic, increasing the risk of elimination. | Use with caution, as it may favor the elimination side reaction of 2-bromopropanoic acid. |

| Triethylamine (Et₃N) | An organic base that can act as an acid scavenger. | Generally not strong enough to effectively deprotonate the isoindolinone. | Not recommended as the primary base for this reaction. |

Expert Insight: For this specific synthesis, stronger bases like sodium hydride in an anhydrous polar aprotic solvent like DMF or THF often give higher yields by ensuring a high concentration of the isoindolinone anion.

Q3: What is the optimal solvent for this synthesis?

The solvent plays a crucial role in an SN2 reaction by solvating the ions and influencing the reaction rate.

| Solvent | Advantages | Disadvantages | Recommendation |

| Dimethylformamide (DMF) | A polar aprotic solvent that is excellent for SN2 reactions. It effectively solvates cations, leaving the nucleophile more reactive. Good solvent for isoindolinone and many bases. | High boiling point can make it difficult to remove. Must be anhydrous. | Highly recommended for this reaction. Ensure you are using a dry, high-purity grade. |

| Acetonitrile (ACN) | A polar aprotic solvent that is also suitable for SN2 reactions. Lower boiling point than DMF, making it easier to remove. | May have lower solvating power for some of the reactants and bases compared to DMF. | A good alternative to DMF. |

| Tetrahydrofuran (THF) | A less polar aprotic solvent. | Lower boiling point may require longer reaction times or heating under reflux. Less effective at solvating ions compared to DMF or ACN. | Can be used, but may result in slower reaction rates. |

| Toluene/Xylene | Non-polar solvents. | Not suitable for this reaction as they do not effectively solvate the ionic intermediates of an SN2 reaction. | Not recommended. |

Expert Insight: Anhydrous DMF is the solvent of choice for this N-alkylation, as it promotes a fast reaction rate by effectively solvating the counter-ion of the base and leaving the isoindolinone anion highly nucleophilic.

Q4: I suspect side reactions are reducing my yield. What are they and how can I minimize them?

The primary side reaction of concern is the base-induced elimination (E2) of HBr from 2-bromopropanoic acid to form acrylic acid.

Mechanism of Elimination:

To minimize this side reaction:

-

Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures favor elimination over substitution.

-

Slow Addition of Base/Alkyl Halide: Adding the base portion-wise or the 2-bromopropanoic acid dropwise can help maintain a low instantaneous concentration of the base, disfavoring the bimolecular elimination reaction.

-

Use a Less Hindered, Strong Base: While seemingly counterintuitive, a very strong, non-nucleophilic base like NaH can quickly deprotonate the isoindolinone, leading to a faster SN2 reaction that can outcompete the elimination pathway.

Another potential issue is neighboring group participation (NGP) by the carboxylate group of 2-bromopropanoic acid, which can lead to retention of stereochemistry. While this may not directly impact the overall yield of the desired chemical structure, it is a mechanistic point to consider if stereochemistry is a factor.

Recommended Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

-

Isoindolinone

-

2-Bromopropanoic acid

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add isoindolinone (1.0 eq).

-

Deprotonation: Suspend the isoindolinone in anhydrous DMF (approximately 10 mL per gram of isoindolinone). Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere. Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.

-

Alkylation: Dissolve 2-bromopropanoic acid (1.2 eq) in a minimal amount of anhydrous DMF and add it to the dropping funnel. Add the 2-bromopropanoic acid solution dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Acidify the mixture to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Logical Workflow for Troubleshooting:

References

-

Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, August 2). Nucleophilic substitution reaction of (R)-2-bromopropanoic acid | NGP vs SN2 | Silver oxide vs NaOH. Retrieved from [Link]

-

Raza, A., et al. (2009). 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2533. Retrieved from [Link]

-

MDPI. (2023, July 5). Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol. Retrieved from [Link]

-

MedSchoolCoach. (n.d.). Gabriel Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-bromopropionic acid. Retrieved from [Link]

-

Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]

-

NIST. (n.d.). 2-Bromopropanoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

- Burakova, E. A., et al. (2002). N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. Russian Chemical Bulletin, 51(10), 1831-1836.

-

MDPI. (n.d.). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Retrieved from [Link]

-